molecular formula C8H12O3 B1321989 Ethyl 3-cyclopropyl-2-oxopropanoate CAS No. 64025-67-8

Ethyl 3-cyclopropyl-2-oxopropanoate

Cat. No. B1321989
CAS RN: 64025-67-8
M. Wt: 156.18 g/mol
InChI Key: NEEXXQDCFONWJB-UHFFFAOYSA-N
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Patent
US08153624B2

Procedure details

To a 0° C. suspension of NBS (439 mmol, 79 g) in a mixture of acetonitrile (400 mL) and water (100 mL) is added a solution of 2-cyclopropylmethyl-[1,3]dithiane-2-carboxylic acid ethyl ester (73.2 mmol, 18.05 g) in acetonitrile (50 mL) over 15 minutes. The reaction is warmed and stirred at room temperature. After 45 minutes, 500 mL of 1:1 hexane/DCM is added. The layers are separated. The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL), dried with Na2SO4, filtered, and concentrated under reduced pressure to a residue. The residue is diluted in CCl4 and filtered. The filtrate is concentrated to give the title compound (7 g, 61%). LC-ES/MS: 157.0 (M+1).
Name
Quantity
79 g
Type
reactant
Reaction Step One
Quantity
18.05 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
hexane DCM
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
61%

Identifiers

REACTION_CXSMILES
C1C(=O)N(Br)C(=[O:4])C1.[CH2:9]([O:11][C:12]([C:14]1([CH2:20][CH:21]2[CH2:23][CH2:22]2)SCCCS1)=[O:13])[CH3:10].CCCCCC.C(Cl)Cl>C(#N)C.O>[CH2:9]([O:11][C:12](=[O:13])[C:14](=[O:4])[CH2:20][CH:21]1[CH2:23][CH2:22]1)[CH3:10] |f:2.3|

Inputs

Step One
Name
Quantity
79 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
18.05 g
Type
reactant
Smiles
C(C)OC(=O)C1(SCCCS1)CC1CC1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
hexane DCM
Quantity
500 mL
Type
reactant
Smiles
CCCCCC.C(Cl)Cl
Step Four
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction is warmed
CUSTOM
Type
CUSTOM
Details
The layers are separated
WASH
Type
WASH
Details
The organic layer is washed with saturated Na2SO3 (2×225 mL) and brine (2×225 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure to a residue
ADDITION
Type
ADDITION
Details
The residue is diluted in CCl4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C(CC1CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 61.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.